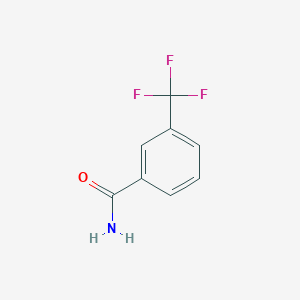

3-(三氟甲基)苯甲酰胺

概述

描述

3-(Trifluoromethyl)benzamide is an organic compound with the chemical formula C8H6F3NO. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the benzamide structure. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to the unique properties imparted by the trifluoromethyl group .

科学研究应用

Cancer Therapeutics

3-(Trifluoromethyl)benzamide derivatives have been studied for their potential as inhibitors of specific protein kinases, such as platelet-derived growth factor receptor alpha (PDGFRα). Research indicates that certain derivatives exhibit significant inhibitory activities, with reported inhibition rates of 67% and 77% against PDGFRα . This suggests a promising application in targeting cancer pathways where kinase signaling is critical.

Antimalarial Activity

In the context of infectious diseases, particularly malaria, novel benzamide scaffolds incorporating the trifluoromethyl group have shown efficacy against Plasmodium falciparum. A study highlighted the optimization of compounds that retained antiplasmodial activity while minimizing human kinase activity, indicating a potential therapeutic route for malaria treatment .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies for 3-(trifluoromethyl)benzamide derivatives have revealed important insights into their biological activities. For instance, modifications to the amide portion can significantly influence potency against various targets. These studies often focus on how different substituents affect the compound’s interaction with target proteins .

Case Study 1: Bcr-Abl Kinase Inhibition

Derivatives of 3-(trifluoromethyl)benzamide have been identified as potent inhibitors of Bcr-Abl kinase, which is crucial in the treatment of chronic myeloid leukemia (CML). The structural modifications have led to compounds with improved binding affinities and reduced resistance profiles against mutations commonly found in CML patients .

Case Study 2: Docking Studies

Molecular docking studies have been employed to understand how these compounds interact with target proteins. For example, docking simulations indicated that certain trifluoromethyl-substituted benzamides fit well into the ATP binding pocket of kinases, facilitating effective inhibition. This computational approach aids in optimizing lead compounds for further development .

作用机制

Target of Action

3-(Trifluoromethyl)benzamide is a small organic molecule that forms the core moiety of N-[(substituted 1H-imidazol-1-yl)propyl]benzamides . These compounds have potential as antihypertensive agents . .

Mode of Action

It’s known that it can be prepared from 1-bromo-3-trifluoromethylbenzene via palladium-catalyzed aminocarbonylation with formamide

Biochemical Pathways

One study suggests that a compound with a similar structure, n-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, has an antidepressant-like effect in mice, involving the serotonergic system

Pharmacokinetics

Its molecular weight is 18913 , which is within the range generally considered favorable for oral bioavailability in drug design

Result of Action

It’s known that it forms the core moiety of n-[(substituted 1h-imidazol-1-yl)propyl]benzamides, which have potential as antihypertensive agents

Action Environment

Safety data suggests that it should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge . This suggests that certain environmental conditions could potentially affect the stability of the compound.

生化分析

Biochemical Properties

The trifluoromethyl group in 3-(Trifluoromethyl)benzamide plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It interacts with various enzymes, proteins, and other biomolecules, contributing to the trifluoromethylation of carbon-centered radical intermediates .

Cellular Effects

Compounds with a trifluoromethyl group are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

准备方法

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzamide can be synthesized from 1-bromo-3-trifluoromethylbenzene via a palladium-catalyzed aminocarbonylation reaction with formamide . Another method involves the hydrolysis of benzonitrile with potassium carbonate in the presence of hydrogen peroxide .

Industrial Production Methods: In industrial settings, the production of 3-(Trifluoromethyl)benzamide typically involves the reaction of benzamide with trifluoroacetic acid to form the corresponding acid chloride. This intermediate is then reacted with an appropriate amine under basic conditions to yield the desired product .

化学反应分析

Types of Reactions: 3-(Trifluoromethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

Reduction: The amide group can be reduced to the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of trifluoromethyl ketones or acids.

Reduction: Formation of trifluoromethylbenzylamine.

Substitution: Formation of substituted benzamides or benzylamines

相似化合物的比较

- 4-(Trifluoromethyl)benzamide

- 3-(Trifluoromethyl)benzonitrile

- 3-(Trifluoromethyl)benzylamine

Comparison: 3-(Trifluoromethyl)benzamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. Compared to 4-(Trifluoromethyl)benzamide, the position of the trifluoromethyl group in 3-(Trifluoromethyl)benzamide results in different steric and electronic effects, leading to distinct chemical and biological properties .

生物活性

3-(Trifluoromethyl)benzamide is a compound that has garnered significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the trifluoromethyl group enhances the compound's electronic properties and lipophilicity, making it a valuable candidate for various pharmaceutical applications. This article explores the biological activity of 3-(trifluoromethyl)benzamide, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(trifluoromethyl)benzamide is . The trifluoromethyl group significantly impacts the compound's properties, contributing to increased stability and altered interaction profiles with biological targets.

Research indicates that 3-(trifluoromethyl)benzamide exhibits inhibitory activity against specific protein kinases, particularly the platelet-derived growth factor receptor alpha (PDGFRα). Inhibitory activities were recorded at rates of 67% and 77% against this target, suggesting potential applications in cancer therapeutics where kinase signaling is crucial. The compound's ability to fit into the ATP pocket of kinases has been demonstrated through docking studies, indicating a mechanism of action that could lead to effective inhibition.

Biological Activities

The biological activities of 3-(trifluoromethyl)benzamide can be summarized as follows:

- Inhibition of Kinase Activity : Significant inhibition of PDGFRα.

- Potential Anticancer Properties : Due to its kinase inhibition profile, it may have applications in treating various cancers.

- Modulation of Glycine Receptors : Some studies suggest that compounds with similar structures can modulate glycine receptors, which are involved in neurotransmission .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that derivatives containing the trifluoromethyl group showed high potency against epidermal growth factor receptor (EGFR), achieving up to 92% inhibition at low concentrations (10 nM) .

- Molecular Docking : Molecular modeling studies have shown favorable interactions between 3-(trifluoromethyl)benzamide and several protein kinases, suggesting its potential as a lead compound in drug development targeting these proteins .

- Pharmacological Profiles : Electrophysiological studies indicated that compounds similar to 3-(trifluoromethyl)benzamide can influence glycine receptor activity, which may lead to novel analgesics targeting inflammation-modulated glycine receptors .

Comparative Analysis

The following table summarizes the biological activities and structural features of compounds related to 3-(trifluoromethyl)benzamide:

| Compound Name | Structural Features | Inhibition Rate | Target |

|---|---|---|---|

| 3-(Trifluoromethyl)benzamide | Trifluoromethyl group attached to benzamide | 67%-77% | PDGFRα |

| Compound A | Similar structure, different substituents | 91% | EGFR |

| Compound B | Contains difluoromethyl group | Varies | Various kinases |

属性

IUPAC Name |

3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXGCOLWCMVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170913 | |

| Record name | m-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801-10-1 | |

| Record name | 3-(Trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Trifluoromethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-(Trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of the 3-(trifluoromethyl)benzamide moiety in drug design?

A1: 3-(Trifluoromethyl)benzamide frequently serves as a versatile building block in medicinal chemistry. This moiety is often incorporated into larger molecules to modulate their pharmacological properties.

Q2: How does the 3-(trifluoromethyl)benzamide group interact with biological targets?

A2: While 3-(trifluoromethyl)benzamide itself doesn't possess inherent biological activity, its incorporation into drug molecules can influence binding affinity and selectivity for specific targets. For instance, in the development of VEGFR2 kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold, designed as a hinge binder, was linked to a 3-(trifluoromethyl)benzamide group. This modification led to compound 6b (N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide), exhibiting potent inhibitory activity against VEGFR2 with an IC50 value of 7.1 nM. [] This example highlights how the presence of the 3-(trifluoromethyl)benzamide group can enhance the binding affinity of the molecule to its target.

Q3: Can you provide an example of how 3-(trifluoromethyl)benzamide derivatives act as enzyme inhibitors?

A3: Certainly. INCB3344 (N-(2-(((3S,4S)-1-((1r,4S)-4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide) is a potent CCR2 antagonist. Studies showed that it competitively inhibits CCL2-induced G protein activation, highlighting its ability to directly interfere with the receptor's function. []

Q4: Are there instances where modifications to the 3-(trifluoromethyl)benzamide structure led to improved drug candidates?

A4: Yes, in the pursuit of a treatment for triple-negative breast cancer (TNBC), researchers optimized an initial Src inhibitor (compound 1) which exhibited high potency but significant toxicity. Through structural modifications, they developed 13an (N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide). This compound exhibited potent anti-TNBC activities both in vitro and in vivo, demonstrating good pharmacokinetic properties and lower toxicity compared to the parent compound. [] This exemplifies successful structure-activity relationship (SAR) studies leading to a promising drug candidate.

Q5: Have any 3-(trifluoromethyl)benzamide derivatives been investigated for their potential in treating parasitic diseases?

A5: Yes, a study exploring new acyl derivatives of 3-aminofurazanes for their antiplasmodial activities found that N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide exhibited significant activity against both chloroquine-sensitive and multi-resistant strains of Plasmodium falciparum. Notably, this compound demonstrated improved permeability and activity against the multi-resistant strain compared to the reference Medicines for Malaria Venture (MMV) compound. []

Q6: How does the structure of 3-(trifluoromethyl)benzamide derivatives influence their activity against specific targets, for instance, H5N1 influenza viruses?

A6: Research has shown that modifications to the 3-(trifluoromethyl)benzamide scaffold can significantly impact its antiviral activity. For example, specific derivatives (compounds 1a, 1b, 1e, and 1f) exhibited noteworthy inhibitory activity against the entry of H5N1 influenza viruses into target cells. [] These findings highlight the importance of structural modifications in optimizing the antiviral potency of this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。